molecular formula C14H13BrFNO B1415468 [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine CAS No. 1823837-66-6

[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine

Cat. No. B1415468
CAS RN: 1823837-66-6
M. Wt: 310.16 g/mol
InChI Key: WKINJVRFWFKMEX-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine, also known as 2-Bromo-3-fluorophenyl-5-benzyloxy-methanamine, is an organic compound with a wide range of applications in the field of scientific research. It is widely used as a building block for the synthesis of various compounds, as a reagent in organic synthesis, and as a research tool in biochemical and physiological studies.

Scientific Research Applications

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as ERK1/2 Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists

  • Research Focus : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of the serotonin 5-HT1A receptor, showing promise as antidepressant drug candidates.
  • Key Findings : The derivatives displayed high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties. The lead structure robustly stimulated ERK1/2 phosphorylation and showed potent antidepressant-like activity in rat studies (Sniecikowska et al., 2019).

Synthesis of Acridin-9(10H)-ones

  • Research Focus : Synthesis of acridin-9(10H)-ones via the reaction of (2-fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines.
  • Key Findings : Efficient generation of 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones, showcasing a methodology for creating complex organic compounds (Kobayashi et al., 2013).

Synthesis of 2,3-Dihydro-1H-Isoindole-1-Thiones

  • Research Focus : Synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium.
  • Key Findings : Demonstrated a method for synthesizing 3-substituted and 3,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones, contributing to the field of organic synthesis (Kobayashi et al., 2013).

Synthesis and Interactions with 5-HT(1A) Receptors

  • Research Focus : Synthesis and assessment of N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, including their interactions with 5-HT(1A) receptors.
  • Key Findings : Identified compounds with high affinity for 5-HT(1A) receptors, contributing to the understanding of molecular interactions in neuropharmacology (Vallgårda et al., 1996).

Palladium- and Copper-Catalyzed Heteroarylation of Adamantane-Containing Amines

  • Research Focus : The catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines with adamantane-containing amines.
  • Key Findings : Demonstrated the applicability of these catalytic systems for preparing N-pyridyl derivatives, relevant in the development of new synthetic methodologies (Lyakhovich et al., 2019).

properties

IUPAC Name

(5-bromo-3-fluoro-2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-7H,8-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKINJVRFWFKMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine
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[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine
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[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine
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[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine

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